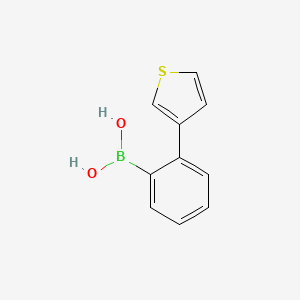

2-(3-Thienyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-チエニル)フェニルボロン酸は、チエニル基とボロン酸官能基で置換されたフェニル環を特徴とする有機ホウ素化合物です。この化合物は、特に炭素-炭素結合を形成するために広く使用されている鈴木-宮浦カップリング反応の文脈において、有機合成において非常に興味深いものです。

準備方法

合成経路と反応条件: 2-(3-チエニル)フェニルボロン酸の合成は、通常、鈴木-宮浦カップリング条件下で3-チエニルボロン酸とフェニルハライドとの反応によって行われます。この反応はパラジウムによって触媒され、トルエンまたはエタノールなどの溶媒中で炭酸カリウムなどの塩基を必要とします。 この反応は通常、酸化を防ぐために不活性雰囲気下で行われます .

工業的生産方法: 2-(3-チエニル)フェニルボロン酸の工業的生産方法は、ラボでの合成と同様ですが、より大量に対応するためにスケールアップされます。連続フロー反応器や自動化システムの使用により、生産プロセスを効率化し、収率を高めることができます。 さらに、製品の精製は、通常、結晶化またはクロマトグラフィー技術によって達成されます .

化学反応の分析

反応の種類: 2-(3-チエニル)フェニルボロン酸は、次のようなさまざまな化学反応を起こします。

酸化: ボロン酸基は酸化されてフェノールを形成することができます。

還元: 化合物は還元されてボロネートを形成することができます。

一般的な試薬と条件:

酸化: 過酸化水素または他の酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

主要な生成物:

酸化: フェノール。

還元: ボロネート。

科学研究への応用

2-(3-チエニル)フェニルボロン酸は、科学研究において多くの応用があります。

化学: ビアリール化合物を形成するための鈴木-宮浦カップリング反応で使用されます。

生物学: ジオールと可逆的な共有結合を形成する能力により、薬物送達システムにおける可能性について調査されています。

医学: がん治療のためのホウ素含有薬剤の開発における役割について検討されています。

科学的研究の応用

2-(3-Thienyl)phenylboronic acid has numerous applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.

Medicine: Explored for its role in developing boron-containing drugs for cancer therapy.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用機序

2-(3-チエニル)フェニルボロン酸の作用機序は、主に他の分子との共有結合を形成する能力に関係しています。鈴木-宮浦カップリングにおいて、ボロン酸基はパラジウム触媒とトランスメタル化し、続いて還元的脱離を起こして目的の炭素-炭素結合を形成します。 このプロセスは、中間体を安定化させるチエニル基とフェニル基の電子供与性によって促進されます .

類似化合物:

- フェニルボロン酸

- 3-チエニルボロン酸

- 4-(2-チエニル)フェニルボロン酸

比較: 2-(3-チエニル)フェニルボロン酸は、チエニル基とフェニル基の両方が存在することによってユニークです。これにより、明確な電子特性と立体特性がもたらされます。 これは、これらの基の組み合わせが、より単純なボロン酸と比較して、反応の反応性と選択性を高めることができる鈴木-宮浦カップリング反応で特に有用です .

類似化合物との比較

- Phenylboronic acid

- 3-Thienylboronic acid

- 4-(2-Thienyl)phenylboronic acid

Comparison: 2-(3-Thienyl)phenylboronic acid is unique due to the presence of both a thienyl and phenyl group, which provides distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the combination of these groups can enhance the reactivity and selectivity of the reaction compared to simpler boronic acids .

特性

分子式 |

C10H9BO2S |

|---|---|

分子量 |

204.06 g/mol |

IUPAC名 |

(2-thiophen-3-ylphenyl)boronic acid |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7,12-13H |

InChIキー |

DQEATGPICVBVKP-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=CC=C1C2=CSC=C2)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)

![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)

![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)